Oxaprozin-d10

Bioanalysis LC-MS/MS Stable Isotope Dilution Assay

Oxaprozin-d10 delivers a definitive +10 Da mass shift—far exceeding the FDA-recommended ≥3 Da minimum—eliminating cross-talk with unlabeled oxaprozin during LC-MS/MS quantification. In contrast, Oxaprozin-d4 (+4 Da) or -d5 (+5 Da) variants risk signal interference from natural heavy isotopes, jeopardizing LLOQ. Certified ≥98% isotopic enrichment ensures batch-to-batch reproducibility for ANDA bioequivalence studies, clinical pharmacokinetic profiling, and intracellular drug concentration assays. Procure this non-interchangeable SIL-IS to achieve reliable sub-pg/mL LLOQ and regulatory audit readiness.

Molecular Formula C18H15NO3
Molecular Weight 303.4 g/mol
Cat. No. B15621311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxaprozin-d10
Molecular FormulaC18H15NO3
Molecular Weight303.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H15NO3/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,20,21)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyOFPXSFXSNFPTHF-LHNTUAQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure Oxaprozin-d10 for High-Fidelity LC-MS/MS Bioanalysis: A 10-Deuterium Labeled Internal Standard


Oxaprozin-d10 (Oxaprozinum-d10; Wy21743-d10) is a stable, heavy isotope-labeled analog of the non-steroidal anti-inflammatory drug (NSAID) oxaprozin. In this compound, ten hydrogen atoms are replaced by deuterium, resulting in a molecular formula of C₁₈H₅D₁₀NO₃ and a molecular weight of 303.38 g/mol . Its primary and critical application is as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of oxaprozin in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This compound is the deuterium-labeled version of oxaprozin, which is a known inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), with reported IC₅₀ values of 2.2 μM and 36 μM, respectively [1].

Why Generic Deuterated Oxaprozin Analogues Cannot Substitute Oxaprozin-d10 in Regulated Bioanalysis


The substitution of Oxaprozin-d10 with other deuterated oxaprozin variants (e.g., -d4, -d5) or non-labeled structural analogs as an internal standard introduces significant risk of quantitative inaccuracy in LC-MS/MS workflows. The primary failure point is the mass difference between the internal standard and the unlabeled analyte. Regulatory guidance from bodies like the FDA emphasizes that a SIL-IS must have a mass increase of at least 3 Da to avoid signal interference from the natural abundance of heavy isotopes in the analyte [1]. Oxaprozin-d10, with its +10 Da mass shift, provides a much larger margin of safety compared to Oxaprozin-d4 (+4 Da) or -d5 (+5 Da), ensuring baseline mass resolution and eliminating cross-talk in the mass spectrometer [2][3]. Furthermore, significant differences in isotopic purity, which can surpass 5% between suppliers, directly impact the lower limit of quantification (LLOQ) and assay reliability, making a certified, high-enrichment standard like Oxaprozin-d10 a non-interchangeable procurement choice .

Quantitative Evidence for the Procurement of Oxaprozin-d10: A Superior Internal Standard


Mass Spectrometry Resolution: +10 Da Shift Ensures Interference-Free Quantification

Oxaprozin-d10 provides a mass shift of +10 Da relative to unlabeled oxaprozin . This is a critical performance differentiator for its use as an internal standard (IS) in mass spectrometry. For a compound with a molecular weight of ~293.32 Da, a +10 Da shift represents a >3% mass difference, far exceeding the minimum recommended >3 Da to avoid interference from the natural abundance of ¹³C and other isotopes . In contrast, the +6 Da shift of the closest analog, Oxaprozin-d4, can still lead to signal overlap and variable cross-talk, particularly at lower mass resolution instrument settings or with high analyte concentrations.

Bioanalysis LC-MS/MS Stable Isotope Dilution Assay

Assured Isotopic Enrichment: ≥98% Deuterium Incorporation Minimizes Analytical Bias

The isotopic enrichment of Oxaprozin-d10 is specified at ≥98% ²H . Low isotopic enrichment in a SIL-IS is a major source of systematic analytical error, directly contributing to a high background signal at the analyte's mass-to-charge ratio (m/z) and causing non-linearity at the lower end of the calibration curve. Comparative specifications for other deuterated analogs, such as Oxaprozin-d4, also list ≥95% purity, but this does not directly translate to isotopic enrichment . The explicit 98% ²H enrichment specification for Oxaprozin-d10 guarantees that ≤2% of the IS contributes to the signal of the unlabeled analyte, ensuring superior assay sensitivity and accuracy [1].

Analytical Chemistry Method Validation Quality Control

Validated Pharmacodynamic Anchor: Oxaprozin's COX-1/COX-2 Inhibition Quantified in Human Cells

While the deuterated label does not alter pharmacodynamics, the core oxaprozin molecule provides a well-characterized bioactivity profile, which is essential context for interpreting results from studies using Oxaprozin-d10 as a tracer. In a head-to-head study using intact human cells, oxaprozin inhibited COX-1 (in human platelets) with an IC₅₀ of 2.2 μM and COX-2 (in IL-1β-stimulated human synovial cells) with an IC₅₀ of 36 μM, yielding a COX-1/COX-2 IC₅₀ ratio of 0.061 [1]. This demonstrates a strong preference for COX-1 over COX-2. Its potency and selectivity profile is clearly differentiated from other common NSAIDs in the same assay: aspirin showed IC₅₀s of 3.2 μM (COX-1) and 26 μM (COX-2), while ibuprofen was essentially non-selective with IC₅₀s of 3.0 μM and 3.5 μM, respectively [1]. This specific COX-1 selectivity profile is a key biological differentiator for interpreting oxaprozin's mechanism of action.

Pharmacodynamics Inflammation Oxaprozin COX Selectivity

Reduced Ulcerogenicity: A Differentiated Safety Profile in Preclinical Comparisons

For research applications where the therapeutic profile of oxaprozin is relevant, its preclinical safety data shows a quantifiable differentiation from standard reference agents. In animal models, the ulcerogenic activity of oxaprozin is less than that of aspirin, ibuprofen, and naproxen when compared at equivalent anti-inflammatory dosages [1][2]. While this is a property of the parent molecule, not the deuterated standard, it provides critical contextual information for studies where the biological effects of oxaprozin are being investigated. This lower ulcerogenic potential is a key factor that has historically differentiated oxaprozin from other NSAIDs, making it a preferred choice for chronic inflammatory conditions in clinical settings.

Toxicology NSAID Safety Preclinical Pharmacology

High-Impact Application Scenarios for Oxaprozin-d10 in Pharmaceutical R&D


Validating an LC-MS/MS Method for Oxaprozin in Pharmacokinetic (PK) Studies

Procure Oxaprozin-d10 to develop and validate a highly sensitive LC-MS/MS assay for quantifying oxaprozin in human plasma. The guaranteed +10 Da mass shift and ≥98% isotopic enrichment directly minimize signal interference and background noise, enabling the reliable achievement of a low picogram-per-milliliter lower limit of quantification (LLOQ). This is essential for accurately mapping the full plasma concentration-time curve, especially during the terminal elimination phase, in clinical pharmacokinetic trials.

Bioequivalence Studies for Generic Oxaprozin Formulations

Use Oxaprozin-d10 as a critical reagent in the bioanalytical phase of bioequivalence studies required for Abbreviated New Drug Applications (ANDAs). The superior specificity and accuracy afforded by its high mass resolution [1] provide the robust, reproducible data needed to confidently demonstrate that the 90% confidence intervals for Cₘₐₓ and AUC lie within the 80.00–125.00% acceptance range. Its use ensures minimal batch-to-batch variability and avoids costly analytical failures.

In Vitro Mechanistic Studies of Oxaprozin's COX-1 Selective Anti-inflammatory Activity

Employ Oxaprozin-d10 as an internal standard for quantifying the parent drug in complex cellular matrices (e.g., lysates of human synovial cells or platelets) during in vitro pharmacology experiments. The known COX-1/COX-2 selectivity profile of oxaprozin (IC₅₀ ratio = 0.061) [2] can be correlated with intracellular drug concentrations measured using the d10 standard, enabling researchers to establish precise concentration-response relationships and distinguish oxaprozin's mechanism from that of less selective NSAIDs like ibuprofen.

Investigating Oxaprozin's Long-Term Gastrointestinal Safety Profile in Preclinical Models

Incorporate Oxaprozin-d10 as the quantitative standard in preclinical studies designed to further investigate the drug's differentiated ulcerogenic profile. Since oxaprozin has demonstrated lower ulcerogenic activity than aspirin, ibuprofen, and naproxen [3], accurate bioanalytical data from the use of Oxaprozin-d10 is critical for correlating systemic drug exposure with the onset and severity of gastrointestinal lesions in animal models, supporting the development of safer chronic pain therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxaprozin-d10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.